Benzyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. One common method is the reaction of 1-Cbz-4-piperidone with benzyl chloroformate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, Benzyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is used as an intermediate for the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: Piperidine derivatives are known for their activity as cholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased strength or flexibility.
Mechanism of Action
The mechanism of action of Benzyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes such as cholinesterase, which is involved in the breakdown of neurotransmitters . The compound binds to the active site of the enzyme, preventing it from interacting with its natural substrate and thereby increasing the levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Benzyl 4-hydroxy-1-piperidinecarboxylate: This compound has a similar structure but with a hydroxyl group instead of a carbonyl group.
N-Benzylpiperidine-4-carboxaldehyde: This compound features an aldehyde group instead of a carbonyl group.
Uniqueness: Benzyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperidine rings and the presence of both benzyl and carbonyl functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
benzyl 4-(piperidine-1-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18(20-11-5-2-6-12-20)17-9-13-21(14-10-17)19(23)24-15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUZPPINOGEZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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